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Abstract

Cilastatin sodium, identified by CAS number 81129-83-1, is a potent and specific inhibitor of
the renal enzyme dehydropeptidase-I (DHP-1). While devoid of intrinsic antibacterial activity, it
plays a crucial role in modern antibiotic therapy, primarily by preventing the renal degradation
of carbapenem antibiotics, most notably imipenem. This co-administration strategy enhances
the bioavailability and efficacy of imipenem, allowing it to effectively combat a wide range of
severe bacterial infections.[1][2][3] Beyond its well-established role as an enzymatic inhibitor,
cilastatin has demonstrated independent nephroprotective effects, mitigating the renal toxicity
associated with certain therapeutic agents.[4][5] This technical guide provides an in-depth
overview of the physicochemical properties, mechanism of action, pharmacokinetics, and key
experimental protocols related to cilastatin sodium, tailored for professionals in the field of drug
development and biomedical research.

Physicochemical Properties

Cilastatin sodium is an off-white to yellowish-white, hygroscopic, amorphous powder.[6] Its
fundamental physicochemical characteristics are summarized in the table below.
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Property

Value

Reference

CAS Number

81129-83-1

[7]

Molecular Formula

Ci1eH25N2NaOsS

[7]

Molecular Weight

380.43 g/mol

[4]

Melting Point

>160°C (with decomposition)

[6]

Solubility

Very soluble in water and
methanol. Soluble to 100 mM
in water and 10 mM in DMSO.
Slightly soluble in anhydrous
ethanol. Very slightly soluble in
dimethyl sulfoxide. Practically
insoluble in acetone and

methylene chloride.

[416]1[7]

Appearance

White crystalline powder or off-
white to yellowish-white,
hygroscopic, amorphous

powder.

[6]7]

Stability

Stable for 1 year from the date
of purchase as supplied.
Solutions in DMSO or ethanol
may be stored at -20°C for up
to 1 month.

[6]7]

Mechanism of Action

Cilastatin's primary mechanism of action is the potent, competitive, and reversible inhibition of

dehydropeptidase-lI (DHP-I), a zinc-metalloenzyme located on the brush border of proximal
tubular epithelial cells in the kidneys.[1][8][9]

Inhibition of Imipenem Degradation

The antibiotic imipenem is susceptible to hydrolysis and inactivation by DHP-I, which cleaves

its B-lactam ring.[8][10] This rapid degradation in the kidneys leads to sub-therapeutic urinary
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concentrations of the active antibiotic. By binding to the active site of DHP-I, cilastatin prevents
the enzymatic breakdown of imipenem, thereby increasing its plasma concentration, prolonging
its half-life, and ensuring that therapeutically effective levels reach the urinary tract.[1][8][10]
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Mechanism of Cilastatin-mediated Imipenem Protection.

Nephroprotective Effects

Beyond its role in antibiotic potentiation, cilastatin exhibits direct nephroprotective properties. It
has been shown to reduce the toxic accumulation of drugs like cyclosporin A in kidney proximal
tubule epithelial cells.[4] The inhibition of DHP-I by cilastatin can also block the recycling and
internalization of cholesterol rafts in these cells, which in turn reduces apoptosis induced by
various nephrotoxic agents, including certain chemotherapy drugs and antibiotics.[11]

Pharmacokinetics

The pharmacokinetic profile of cilastatin is well-characterized, particularly in conjunction with

imipenem.
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Parameter Value Reference

Plasma Half-life Approximately 1 hour [31[12]

70-80% of the administered

Urinary Excretion dose is excreted unchanged in  [12][13]
the urine.

Plasma Protein Binding 35-40% [3]

Volume of Distribution (Vd) 146-20.1L [3]

Renal Clearance 0.10 - 0.16 L/h/kg [3]

Total Plasma Clearance 0.2 L/h/kg [3]

Note: The pharmacokinetics of cilastatin are linear across the therapeutic dose range, and no
accumulation occurs with standard therapeutic regimens.[12] Dosage adjustments are
necessary in patients with renal impairment (glomerular filtration rate < 30 ml/min per 1.73 m3).
[12]

Experimental Protocols
In Vitro Organic Anion Transporter (OAT)-Mediated
Uptake Assay

This protocol is designed to evaluate the inhibitory effect of cilastatin on the uptake of a test
compound by OAT1 or OAT3 expressed in a mammalian cell line, such as HEK293 cells.[14]

Materials:

HEK293 cells stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3)

Mock-transfected HEK293 cells (negative control)

Cell culture medium (e.g., DMEM) with appropriate supplements

Hanks' Balanced Salt Solution (HBSS)

Test substrate for OATs
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Cilastatin sodium

Positive control inhibitor (e.g., probenecid)

Cell lysis buffer

Scintillation fluid or appropriate reagents for quantification
Procedure:

e Cell Culture: Culture the hOAT1, hOAT3, and mock-transfected HEK293 cells in appropriate
culture vessels until they reach a confluent monolayer.

o Preparation of Solutions: Prepare stock solutions of the test substrate, cilastatin, and
probenecid in a suitable solvent (e.g., HBSS). Create serial dilutions of cilastatin to
determine the ICso value.[14]

o Uptake Assay: a. Wash the cell monolayers twice with pre-warmed HBSS. b. Pre-incubate
the cells with HBSS containing various concentrations of cilastatin or the positive control for
10-15 minutes at 37°C. c. Initiate the uptake by adding HBSS containing the radiolabeled
test substrate along with the respective inhibitors. d. Incubate for a predetermined time (e.qg.,
5-15 minutes) at 37°C, ensuring the time is within the linear range of uptake for the
substrate. e. Terminate the uptake by aspirating the substrate solution and washing the cells
three times with ice-cold HBSS.[14]

o Quantification: a. Lyse the cells using a suitable lysis buffer. b. Quantify the amount of
substrate taken up by the cells using liquid scintillation counting or another appropriate
analytical method. c. Calculate the percentage of inhibition for each concentration of
cilastatin and determine the 1Cso value.
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Workflow for an In Vitro OAT-Mediated Uptake Assay.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of a
test drug when administered alone or in combination with cilastatin.[14]

Materials:

Sprague-Dawley rats (or other appropriate strain)

e Testdrug

e Cilastatin sodium

e Vehicle for drug administration (e.g., sterile saline)

e Anesthesia (e.g., ketamine/xylazine)

» Blood collection supplies (e.g., heparinized tubes)

* Metabolic cages for urine collection

» Analytical method for drug quantification (e.g., LC-MS/MS)

Procedure:

» Animal Acclimatization and Grouping: Acclimatize rats for at least one week. Divide animals
into groups (n=6-8 per group):

o Group 1: Vehicle control

o Group 2: Test drug alone

o Group 3: Test drug + Cilastatin[14]

o Drug Administration: Administer the vehicle, test drug, or test drug with cilastatin via the
desired route (e.g., intravenous).
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o Pharmacokinetic Sampling: a. Collect blood samples at predetermined time points (e.g., 0, 5,
15, 30, 60, 120, 240, 360 minutes) from the tail vein or a cannula. b. Centrifuge the blood
samples to obtain plasma and store at -80°C until analysis. c. House the rats in metabolic
cages to collect urine over a 24-hour period.[14]

o Sample Analysis: Quantify the concentration of the test drug in plasma and urine samples
using a validated analytical method like LC-MS/MS.

o Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life,
clearance) using appropriate software.

Analytical Methods

Accurate quantification of cilastatin sodium is crucial for quality control and research purposes.
High-performance liquid chromatography (HPLC) is a widely used and robust method.

High-Performance Liquid Chromatography (HPLC)

A common HPLC method for the simultaneous determination of imipenem and cilastatin
sodium involves:

Column: A CN column (e.g., 4.6 mm x 250 mm, 5 pum).

Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid (50:50).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 265 nm.

Column Temperature: 30°C.[15]

This method has been shown to be precise, accurate, and simple for the determination of both
compounds in pharmaceutical formulations.[15]

Drug Interactions and Clinical Considerations

e Imipenem: The primary and intended interaction is with imipenem, where cilastatin prevents
its renal degradation.[1][3]
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» Ganciclovir: Co-administration with ganciclovir has been associated with generalized
seizures and is not recommended.[16]

» Valproic Acid/Divalproex Sodium: Concomitant use can lead to a reduction in valproic acid
concentrations, potentially increasing the risk of breakthrough seizures. This combination is
generally not recommended.[16][17]

Conclusion

Cilastatin sodium is an indispensable partner to carbapenem antibiotics like imipenem,
ensuring their therapeutic efficacy by inhibiting renal dehydropeptidase-1.[1][3] Its well-defined
physicochemical properties, predictable pharmacokinetics, and established analytical methods
make it a reliable component in combination therapies. Furthermore, its intrinsic
nephroprotective effects present an intriguing area for further research and potential
therapeutic applications beyond its current role. This guide provides a foundational technical
understanding for researchers and drug development professionals working with this important
pharmaceutical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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